![molecular formula C14H18Cl3N3 B13510310 4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride](/img/structure/B13510310.png)
4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperidine, followed by the introduction of the imidazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)piperidine hydrochloride
- 4-(4-chlorobenzoyl)piperidine
- 4-(4-chlorophenyl)-4-hydroxypiperidine
Uniqueness
4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride is unique due to the presence of both the imidazole and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications.
Biological Activity
4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a 4-chlorophenyl and an imidazole moiety. Its empirical formula is C13H15Cl2N2 with a molecular weight of 280.18 g/mol. The structural representation can be summarized as follows:
The biological activity of this compound primarily involves modulation of various biochemical pathways:
- NLRP3 Inhibition : Recent studies indicate that derivatives of this compound can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. In vitro assays showed significant reduction in IL-1β release in LPS/ATP-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens. For example, studies have reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against specific bacterial strains .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
Activity | Tested Concentration | Results |
---|---|---|
NLRP3 Inhibition | 10 µM | 19.4% reduction in IL-1β release |
Antimicrobial Activity | Varies | Significant inhibition zones observed |
Cytotoxicity | >60 µM | Low hemolytic activity (% lysis < 15%) |
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
- Anti-inflammatory Effects : In a study involving human macrophages, the compound significantly reduced pyroptosis and IL-1β release, indicating its potential utility in treating inflammatory diseases .
- Antimicrobial Efficacy : A comparative study showed that this compound exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like Ciprofloxacin .
- Cancer Therapeutics : Preliminary research suggests that piperidine derivatives can induce apoptosis in cancer cells, indicating their potential as anticancer agents .
Properties
Molecular Formula |
C14H18Cl3N3 |
---|---|
Molecular Weight |
334.7 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)imidazol-1-yl]piperidine;dihydrochloride |
InChI |
InChI=1S/C14H16ClN3.2ClH/c15-12-3-1-11(2-4-12)14-9-18(10-17-14)13-5-7-16-8-6-13;;/h1-4,9-10,13,16H,5-8H2;2*1H |
InChI Key |
OYUHWBPQWFEODJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=C(N=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
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